4-Iodonicotinic acid

Cross-coupling Carbonylative Suzuki-Miyaura Pyridine functionalization

4-Iodonicotinic acid leverages the low C–I bond dissociation energy (~66.9 kcal/mol) to deliver substantially faster oxidative addition rates than 4-bromo or 4-chloro analogs in palladium-catalyzed cross-couplings. This translates to 80–95% yields in carbonylative Suzuki reactions—outperforming bromo substrates under identical conditions—and exclusive C4 regioselectivity in Buchwald-Hartwig aminations where dichloro analogues favor the 2-position. The iodo handle also enables one-pot sequential Sonogashira/Suzuki cascades for iterative polysubstituted pyridine elaboration. For medicinal chemistry teams constructing 4-arylated nicotinic acid libraries or pursuing validated antimicrobial/anticancer chemotypes (dipyridopyrimidinones; ethyl 4-(pyrazol-1-yl)nicotinate), procuring the iodo derivative eliminates reaction re-optimization cycles and ensures library completion rates.

Molecular Formula C6H4INO2
Molecular Weight 249.01 g/mol
CAS No. 15366-63-9
Cat. No. B099205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodonicotinic acid
CAS15366-63-9
Molecular FormulaC6H4INO2
Molecular Weight249.01 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1I)C(=O)O
InChIInChI=1S/C6H4INO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10)
InChIKeyXAPIMMBHYWWKAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodonicotinic Acid (CAS 15366-63-9): Halogenated Pyridine Building Block for Cross-Coupling and Medicinal Chemistry Procurement


4-Iodonicotinic acid (CAS 15366-63-9) is a halogenated pyridine-3-carboxylic acid bearing an iodine atom at the C4 position of the nicotinic acid scaffold . This compound serves as a versatile synthetic intermediate whose primary value proposition derives from the carbon–iodine bond at the 4-position—a functional handle that enables palladium-catalyzed cross-coupling chemistries including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations . The electronic nature of the pyridine ring combined with the polarizability and leaving-group ability of the iodo substituent distinguishes this building block from its chloro and bromo counterparts in both reactivity profile and substrate scope. 4-Iodonicotinic acid is procured predominantly by medicinal chemistry, agrochemical, and materials science research groups engaged in the construction of 4-substituted nicotinic acid derivatives with potential biological activity .

Why 4-Bromonicotinic Acid or 4-Chloronicotinic Acid Cannot Simply Replace 4-Iodonicotinic Acid: A Quantitative Reactivity and Selectivity Rationale


Halogenated nicotinic acids are not functionally interchangeable in cross-coupling applications. The carbon–halogen bond dissociation energy (BDE) determines the barrier to oxidative addition—the rate-limiting step in most palladium-catalyzed coupling reactions. For aryl halides, the C–I BDE is approximately 66.9 kcal/mol, compared to 82.7 kcal/mol for C–Br and 97.3 kcal/mol for C–Cl [1]. This ~15.8 kcal/mol difference between C–I and C–Br translates into substantially faster oxidative addition rates for iodoarenes under identical catalytic conditions. In heteroaryl systems, this reactivity differential is preserved and amplified by the electron-deficient pyridine ring: carbonylative Suzuki coupling studies on pyridine halides established that reactivity decreases explicitly from iodo- to bromopyridines, with 4-substituted halopyridines outperforming 3-substituted regioisomers [2]. Consequently, a researcher attempting to substitute 4-bromonicotinic acid (CAS 15366-62-8) for 4-iodonicotinic acid may encounter longer reaction times, lower conversions, or complete reaction failure under conditions optimized for the iodo substrate.

Quantitative Differential Evidence: 4-Iodonicotinic Acid vs. Halogenated Nicotinic Acid Analogs in Key Performance Dimensions


4-Iodo Substituent Enables 80–95% Yield in Carbonylative Suzuki Coupling vs. Lower Reactivity of Bromopyridine Counterparts

In a direct head-to-head study of palladium-catalyzed carbonylative Suzuki coupling of mono-iodopyridines and bromopyridines with aryl boronic acids, the iodo derivatives achieved isolated yields of 80–95% under optimized conditions, while the bromo derivatives required more forcing conditions to reach comparable conversion [1]. The authors explicitly rank the reactivity order: iodo- > bromopyridines, and within each halogen class, 4-substituted halopyridines are more reactive than 3-substituted regioisomers [1]. This establishes that 4-iodonicotinic acid (or its ester derivatives at the C4-iodo position) provides both the leaving-group advantage of iodine and the positional electronic advantage of the 4-substitution pattern.

Cross-coupling Carbonylative Suzuki-Miyaura Pyridine functionalization

Exclusive 4-Position Buchwald-Hartwig Amination on 2-Fluoro-4-iodopyridine vs. Competing 2-Position Substitution with 2,4-Dichloropyridine

Koley et al. (2010) investigated the palladium-catalyzed amination of 2-fluoro-4-iodopyridine—a direct derivative of the 4-iodonicotinic acid scaffold. Under microwave irradiation with Pd(OAc)₂/BINAP, C–N bond formation occurred exclusively at the 4-position (the iodo-bearing carbon), with no detectable amination at the 2-fluoro position . This stands in marked contrast to 2,4-dichloropyridine, where conventional nucleophilic aromatic substitution favors the 2-position. The microwave protocol required only 3.5 equivalents of base (K₂CO₃) vs. 20 equivalents in prior protocols, and good yields were obtained across all aromatic amine substrates tested within 30 minutes .

Buchwald-Hartwig amination Regioselectivity C–N coupling

Sequential Sonogashira/Suzuki-Miyaura Double Functionalization of 4-Iodopyridines Enables Rapid Assembly of Highly Substituted Nicotinic Acid Derivatives

Zora and Kilicaslan (2012) demonstrated that 4-iodopyridines serve as privileged substrates for Pd-catalyzed sequential Sonogashira and Suzuki-Miyaura coupling reactions to generate highly substituted pyridine derivatives in moderate to good yields [1]. The iodine atom at the 4-position enables the initial Sonogashira alkynylation, after which the resulting product can undergo a second, Suzuki-type arylation. This sequential reactivity exploits the superior leaving-group ability of the iodo substituent, which is not matched by corresponding bromo or chloro pyridine analogs under the same mild conditions [1]. Attempts to execute analogous sequential couplings on 4-bromopyridines typically require harsher conditions for the first step, reducing overall efficiency and functional group tolerance.

Sonogashira coupling Suzuki-Miyaura coupling Sequential functionalization Polysubstituted pyridines

C–I Bond Dissociation Energy is ~15.8 kcal/mol Lower than C–Br, Directly Translating to Faster Palladium Oxidative Addition Kinetics

Experimentally measured bond dissociation energies (BDE) for phenyl halides are: Ph–I, 66.9 kcal/mol; Ph–Br, 82.7 kcal/mol; Ph–Cl, 97.3 kcal/mol [1]. While these values are measured on phenyl rather than pyridyl systems, the relative ordering (C–I < C–Br < C–Cl) is preserved across heteroaryl substrates due to the dominant influence of carbon–halogen σ-bond strength. The ~15.8 kcal/mol lower BDE of C–I vs. C–Br translates to a significantly lower activation barrier for oxidative addition to Pd(0)—the first and rate-determining step in cross-coupling catalytic cycles [2]. This means that under identical catalytic conditions (same Pd source, ligand, base, solvent, and temperature), 4-iodonicotinic acid will undergo oxidative addition faster than 4-bromonicotinic acid, enabling lower catalyst loadings, shorter reaction times, or coupling with less reactive nucleophilic partners.

Bond dissociation energy Oxidative addition Catalytic cycle kinetics

Halogen Bonding Capacity of C4–Iodo Substituent Offers Non-Covalent Interaction Handle Absent in 4-Chloro and 4-Bromo Analogs

The iodine atom at the 4-position of the pyridine ring participates in halogen bonding—a directional, non-covalent interaction between the electrophilic σ-hole of iodine and Lewis basic sites [1]. Computational and crystallographic studies on halogen bonding with pyridine systems show that the interaction strength follows C–I > C–Br > C–Cl, with C–F bonds showing negligible halogen bonding capacity [1]. For iodopyridine derivatives, the halogen bond interaction energy (ΔEint) can reach –56.0 kJ/mol for C/N–I···NPy interactions, compared to significantly weaker energies for bromo and chloro analogs [2]. This property is utilized in crystal engineering, supramolecular chemistry, and in the design of halogen bond-based inhibitors where the iodine atom serves both as a synthetic handle and a pharmacophoric element.

Halogen bonding Crystal engineering Molecular recognition

Ethyl 4-Iodonicotinate as a Direct Precursor to Bioactive Dipyridopyrimidinones with Demonstrated Cytotoxicity and Antimicrobial Activity

Bentabed-Ababsa et al. (2010) reported that ethyl 4-iodonicotinate, prepared via direct metalation of ethyl nicotinate using (TMP)₃CdLi followed by iodine trapping, could be directly converted via a one-pot Pd-catalyzed cross-coupling/cyclization with 2-aminopyridine to yield dipyrido[1,2-a:4′,3′-d]pyrimidin-11-one in 50–62% yield across all three ethyl iodopyridinecarboxylate regioisomers [1]. The 4-iodo regioisomer specifically yielded dipyrido[1,2-a:4′,3′-d]pyrimidin-11-one, which demonstrated bactericidal activity against Pseudomonas aeruginosa and fungicidal activity against Candida albicans [1]. Furthermore, ethyl 4-(pyrazol-1-yl)nicotinate, derived from ethyl 4-iodonicotinate in 38% two-step yield, showed promising cytotoxic activity against the HEPG2 liver carcinoma cell line [1]. This demonstrates that the 4-iodonicotinic acid scaffold serves not merely as a coupling partner but as a direct entry point to biologically validated heterocyclic chemotypes.

Dipyridopyrimidinone Cytotoxicity Antimicrobial Cadmium-lithium base

Proven Application Scenarios Where 4-Iodonicotinic Acid Provides a Measurable Scientific or Procurement Advantage


Medicinal Chemistry: Suzuki-Miyaura Library Synthesis of 4-Aryl-Nicotinic Acid Derivatives for SAR Exploration

When constructing a library of 4-arylated nicotinic acid analogs for structure-activity relationship (SAR) studies, 4-iodonicotinic acid is the substrate of choice. The 80–95% yields reported for iodo-substrates in carbonylative Suzuki coupling significantly exceed typical yields obtained with bromo analogs under comparable conditions [1]. The superior reactivity of the C4–I bond enables high-throughput parallel synthesis with a broader range of aryl boronic acid coupling partners, including electron-poor and sterically hindered substrates that often fail with bromo or chloro electrophiles. Procurement of 4-iodonicotinic acid (typically supplied at 95% purity) rather than 4-bromonicotinic acid reduces the risk of incomplete conversion and the need for extensive reaction optimization across diverse substrate sets, directly impacting library completion rates and data quality in medicinal chemistry campaigns.

Process Chemistry: Regioselective Installation of C–N Bonds via Buchwald-Hartwig Amination

For synthetic routes requiring installation of an amine substituent at the 4-position of a nicotinic acid derivative, 4-iodonicotinic acid provides a regiochemical outcome that is difficult or impossible to achieve with chloro or bromo analogs. As demonstrated by Koley et al., the iodo substituent directs palladium-catalyzed amination exclusively to the 4-position, whereas dichloro substrates give mixtures favoring the 2-position [1]. The microwave-accelerated protocol achieves complete conversion within 30 minutes using only 3.5 equivalents of mild base (K₂CO₃), representing a significant process intensification over traditional protocols requiring 20 equivalents of base [1]. This regioselectivity advantage is critical when the carboxylic acid functionality at the 3-position must be retained for downstream transformations or biological target engagement.

Complex Natural Product Synthesis: Sequential Sonogashira/Suzuki Coupling for Polysubstituted Pyridine Core Construction

When the target molecule contains a polysubstituted pyridine core requiring iterative C–C bond formation, 4-iodonicotinic acid enables a sequential coupling strategy that is not feasible with bromo or chloro analogs. The Zora and Kilicaslan methodology demonstrates that 4-iodopyridines undergo initial Sonogashira alkynylation followed by Suzuki-Miyaura arylation in a single synthetic sequence [1]. This capability allows medicinal and process chemists to elaborate the nicotinic acid scaffold in two orthogonal directions from a single halogen handle—first introducing an alkyne, then an aryl group—without intermediate protecting group manipulation or halogen-metal exchange steps that would be required with less reactive bromo or chloro starting materials.

Antimicrobial and Anticancer Lead Generation: Direct Conversion of Ethyl 4-Iodonicotinate to Bioactive Heterocycles

The Bentabed-Ababsa group has validated a direct synthetic pathway from ethyl 4-iodonicotinate to dipyridopyrimidinones—a class of compounds with demonstrated bactericidal activity against Pseudomonas aeruginosa and fungicidal activity against Candida albicans [1]. The one-pot Pd-catalyzed cross-coupling/cyclization sequence with 2-aminopyridine proceeds in 50–62% yield and provides direct access to a chemotype that would require multi-step de novo synthesis by alternative routes. Additionally, the derived ethyl 4-(pyrazol-1-yl)nicotinate exhibits cytotoxicity against HEPG2 liver carcinoma cells, providing a validated entry point for anticancer lead optimization [1]. For research groups seeking biologically pre-validated starting points, 4-iodonicotinic acid offers a direct gateway to bioactive chemical space.

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